2-(2-Bromopyridin-4-yl)propan-2-amine

Description

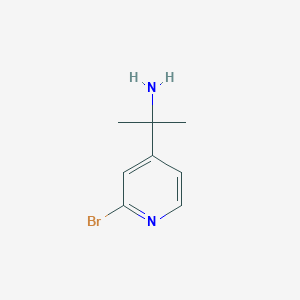

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

2-(2-bromopyridin-4-yl)propan-2-amine |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,10H2,1-2H3 |

InChI Key |

YFBWZHJDKMUKOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=NC=C1)Br)N |

Origin of Product |

United States |

Contextualization Within Halogenated Pyridine Amine Chemistry

Halogenated pyridine (B92270) amines represent a significant class of organic compounds, characterized by a pyridine ring bearing both a halogen atom and an amino group. The position of these substituents on the pyridine ring dramatically influences the molecule's electronic properties and reactivity. The presence of the electronegative nitrogen atom in the pyridine ring makes it electron-deficient, particularly at the 2-, 4-, and 6-positions. researchgate.net This inherent electronic characteristic is further modulated by the presence of a halogen, typically a bromine or chlorine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.

The amino group, on the other hand, can act as a nucleophile, a base, or a directing group in various chemical transformations. The interplay between the activating and deactivating effects of these substituents, along with their specific locations on the pyridine ring, provides chemists with a powerful tool for the regioselective synthesis of complex molecules.

Structural Features and Their Implications for Chemical Reactivity

The structure of 2-(2-Bromopyridin-4-yl)propan-2-amine, with its bromine atom at the 2-position and a propan-2-amine group at the 4-position, presents a fascinating case for chemical reactivity. The bromine at the C-2 position is highly susceptible to displacement by nucleophiles through a process known as nucleophilic aromatic substitution (SNA). This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen.

The tertiary amine functionality at the C-4 position, being less sterically hindered than the C-2 position, can participate in a variety of reactions. It can be a site for alkylation, acylation, or can be involved in the formation of metal complexes. The presence of this amino group can also influence the reactivity of the pyridine ring itself, potentially directing further substitutions.

The propan-2-amine substituent also introduces a chiral center if the two methyl groups are different, or can be a source of steric bulk that can influence the conformational preferences of the molecule and the stereochemical outcome of reactions.

Overview of Research Significance As a Synthetic Intermediate and Molecular Probe

The primary significance of 2-(2-Bromopyridin-4-yl)propan-2-amine in contemporary research lies in its role as a versatile synthetic intermediate. The orthogonal reactivity of the bromo and amino groups allows for a stepwise and controlled elaboration of the molecular structure. For instance, the bromine atom can be readily replaced via cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This is a common strategy for building molecular complexity. mdpi.com

Following the modification at the C-2 position, the amino group at the C-4 position is available for further functionalization. This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse range of substituted pyridines, which are key components in many biologically active compounds. While specific research applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds investigated for various medicinal chemistry applications.

The presence of both a hydrogen bond donor (the amine) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen), along with the potential for metal coordination, also suggests its potential use as a molecular probe or a ligand in coordination chemistry. The specific spatial arrangement of these functional groups could allow for selective binding to biological targets or metal centers.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1220127-22-9 | gihichem.comaccelachem.com |

| Molecular Formula | C8H11BrN2 | gihichem.com |

| Molecular Weight | 215.09 g/mol | gihichem.com |

Table 2: Related Compound Information

| Compound Name | CAS Number | Key Feature |

| 2-Bromopyridine (B144113) | 109-04-6 | Precursor for many pyridine derivatives. google.com |

| 2-Amino-4-bromopyridine | 84249-14-9 | Isomeric compound with different reactivity. chemicalbook.com |

| 2-Chloro-4-bromopyridine | 73583-37-6 | Halogenated pyridine with different leaving group. |

| (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester | 207799-10-8 | Protected amine for sequential reactions. chemicalbook.com |

An in-depth analysis of the synthetic pathways leading to the formation of this compound reveals a variety of strategic approaches. These methodologies can be broadly categorized into the construction of the core pyridine structure from acyclic precursors and the modification of pre-existing pyridine scaffolds.

Spectroscopic and Structural Characterization of 2 2 Bromopyridin 4 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-(2-Bromopyridin-4-yl)propan-2-amine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, three distinct signals for the pyridine protons are anticipated. The proton at position 6, adjacent to the nitrogen, is expected to be the most downfield. chemicalbook.com The protons at positions 3 and 5 will also show characteristic shifts and couplings. The isopropyl group will produce two signals: a singlet for the two equivalent methyl groups and a singlet for the amine proton. The amine proton signal may be broad and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyridine ring will show five distinct carbon signals, with the carbon atom bonded to the bromine (C2) being significantly influenced by the halogen's electronegativity and heavy atom effect. acs.orgrsc.org The quaternary carbon of the propan-2-amine moiety and the methyl carbons will have characteristic chemical shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on pyridine and propane (B168953) derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 (C-Br) | - | ~142 |

| C3 | ~7.4 | ~124 |

| C4 (C-C(CH₃)₂NH₂) | - | ~158 |

| C5 | ~7.3 | ~121 |

| C6 | ~8.3 | ~150 |

| C(CH₃)₂NH₂ | - | ~50 |

| C(CH₃)₂NH₂ | ~1.5 (singlet, 6H) | ~30 |

| NH₂ | Variable (broad singlet, 2H) | - |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. pressbooks.publibretexts.orgnumberanalytics.com For this compound, this would confirm the assignments of the pyridine C-H pairs and the methyl groups.

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). libretexts.orgacs.orgcolumbia.edu This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the methyl protons to the quaternary carbon of the isopropyl group and to the C4 of the pyridine ring, confirming the attachment of the propan-2-amine group to the pyridine ring at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). rsc.orgacs.orgnih.gov This allows for the determination of the exact molecular formula of this compound, which is C₈H₁₁BrN₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. acs.org

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation of this compound would be expected to proceed through several key pathways. rsc.orgacs.orgresearchgate.net A common fragmentation would be the loss of a methyl group to form a stable benzylic-type cation. Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the isopropyl group.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound Note: The m/z values are based on the ⁷⁹Br isotope.

| Predicted m/z | Possible Fragment Structure | Notes |

|---|---|---|

| 214/216 | [C₈H₁₁BrN₂]⁺ | Molecular ion (M⁺) |

| 199/201 | [C₇H₈BrN₂]⁺ | Loss of a methyl radical (•CH₃) |

| 156/158 | [C₅H₃BrN]⁺ | Cleavage of the C4-C bond |

| 58 | [C₃H₈N]⁺ | Isopropylamine fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in a Raman experiment corresponds to the vibrations of particular functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br stretch. cdnsciencepub.comacs.orgcdnsciencepub.comresearchgate.netmdpi.com The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the pyridine ring are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. The pyridine ring stretching vibrations give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H stretch (primary amine) | 3300-3500 | IR, Raman |

| Aromatic C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| C=C, C=N ring stretch | 1400-1600 | IR, Raman |

| N-H bend (primary amine) | 1590-1650 | IR |

| CH₃ bend | 1370-1470 | IR, Raman |

| C-N stretch | 1000-1250 | IR, Raman |

| C-Br stretch | 500-650 | IR, Raman |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable technique for analyzing compounds containing chromophores. The 2-bromopyridine (B144113) ring in this compound constitutes a chromophoric system that absorbs light in the UV region. The absorption is due to electronic transitions, primarily π → π* and n → π* transitions.

The pyridine ring itself exhibits characteristic absorptions, which are influenced by substituents. The presence of the bromine atom and the propan-2-amine group on the pyridine ring would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The bromine atom, being a halogen, can act as an auxochrome and may lead to a bathochromic (red) shift of the π → π* transitions. The amino group can also influence the spectrum.

While specific experimental λmax values for this compound are not available, a hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, methanol, or cyclohexane) and recording the spectrum, typically from 200 to 400 nm. The resulting spectrum would provide information about the electronic structure of the molecule.

Hypothetical UV-Vis Data Table

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) | Transition | λmax 2 (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

| Methanol | Data not available | Data not available | π → π | Data not available | Data not available | n → π |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the crystal structure can be solved and refined.

Key structural parameters that would be determined include:

The geometry of the pyridine ring.

The C-Br bond length.

The bond lengths and angles of the propan-2-amine substituent.

The orientation of the substituent relative to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Chromatographic and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be suitable. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid or formic acid to improve peak shape.

A typical HPLC analysis would provide the retention time of the compound, which is characteristic under specific conditions, and the peak area, which is proportional to the concentration. Purity is assessed by detecting the presence of any other peaks in the chromatogram. While a specific method for this compound is not published, a general approach could be developed.

Gas Chromatography (GC)

If this compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Hypothetical Chromatographic Purity Data

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Retention Time | Purity (%) |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water with 0.1% TFA | UV (e.g., 254 nm) | Data not available | >95 (typical) |

| GC | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | FID | Data not available | >95 (typical) |

It is important to reiterate that the tables and descriptions above are hypothetical and serve to illustrate the type of information that would be obtained from these analytical techniques. No specific experimental data for this compound was found in the cited search results.

Computational Investigations and Molecular Modeling of 2 2 Bromopyridin 4 Yl Propan 2 Amine

Quantum Chemical Studies (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular properties of pyridine (B92270) derivatives. nih.gov Methods like DFT with various functional and basis set combinations (e.g., B3LYP/6-311++G(d,p)) are employed to optimize the molecular geometry and calculate key electronic parameters.

A primary focus of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tjnpr.org For pyridine derivatives, DFT calculations are used to determine these values, which helps in comparing the reactivity of different analogs. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Pyridine Derivative

This table illustrates typical electronic property data obtained from DFT calculations for a molecule structurally similar to 2-(2-Bromopyridin-4-yl)propan-2-amine. Calculations are often performed using the B3LYP functional and a 6-311++G(d,p) basis set.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.35 | Indicates electron-donating capability. |

| LUMO Energy | -1.21 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 5.14 | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping and Electronic Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays color-coded regions: red indicates areas of high electron density (nucleophilic sites), while blue represents electron-deficient regions (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring and the nitrogen of the amine group are expected to be the most electron-rich (red) regions, making them susceptible to electrophilic attack or hydrogen bonding. The area around the bromine atom and the amine hydrogens would show more positive potential (blue). nih.gov

From the electronic properties calculated via DFT, several electronic reactivity descriptors can be derived. tjnpr.org These descriptors quantify the reactive tendencies of the molecule.

Table 2: Global Reactivity Descriptors for a Pyridine Derivative

Based on HOMO and LUMO energies, these descriptors provide quantitative measures of reactivity. The values are illustrative for a compound like this compound.

| Reactivity Descriptor | Formula | Typical Value | Significance |

|---|---|---|---|

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | -3.78 eV | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.57 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | -µ | 3.78 eV | Power to attract electrons. |

| Chemical Softness (S) | 1 / (2η) | 0.19 eV⁻¹ | Inverse of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | µ² / (2η) | 2.78 eV | Propensity to accept electrons. |

Conformational Analysis and Energetics

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, key rotational barriers exist around the single bonds, particularly the bond connecting the propan-2-amine group to the pyridine ring.

Computational methods systematically rotate these bonds and perform energy calculations for each resulting structure to map the potential energy surface. researchgate.net This process identifies the lowest-energy conformer (the ground state) and other low-energy, stable conformers. The relative Gibbs free energies of these structures determine their population distribution at a given temperature. This information is crucial for understanding which molecular shape is most likely to interact with biological targets. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the prediction of various spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. cdnsciencepub.comcdnsciencepub.com While the absolute calculated frequencies often deviate from experimental values, they can be corrected using empirical scaling factors to achieve good agreement. mdpi.comyoutube.com Each calculated frequency corresponds to a specific molecular vibration, aiding in the assignment of experimental spectral bands.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, are commonly used. Predicted chemical shifts are compared against a reference compound (e.g., tetramethylsilane) to provide values that can be directly compared with experimental data. mdpi.com This is invaluable for structural elucidation and distinguishing between isomers.

In Silico Assessment of Chemical Reaction Pathways and Mechanisms

Computational modeling is instrumental in studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a potential reaction pathway. researchgate.netresearchgate.net

For this compound, this could involve modeling its synthesis, such as the nucleophilic substitution of a precursor molecule, or its subsequent reactions. nih.gov For instance, computational studies can predict the regioselectivity of a reaction, explaining why a functional group adds to a specific position on the pyridine ring. researchgate.net By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified, saving time and resources in experimental work.

Molecular Docking and Ligand-Protein Interaction Modeling for Research Applications

Given that pyridine-based structures are common pharmacophores, molecular docking is a key computational technique to explore the potential of this compound as a ligand for biological targets like enzymes or receptors. tjnpr.orgnih.govirphouse.com

Docking simulations predict the preferred orientation and conformation of the ligand within the binding site of a protein. amazonaws.com The process generates a binding score, such as a binding energy, which estimates the affinity of the ligand for the protein. Analysis of the docked pose reveals specific molecular interactions, including:

Hydrogen bonds: Typically involving the pyridine nitrogen, amine group, and polar residues in the protein. nih.gov

Hydrophobic interactions: Between the pyridine ring and nonpolar protein residues. nih.gov

Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

π-stacking: Between the aromatic pyridine ring and aromatic amino acid residues like tyrosine or phenylalanine. researchgate.net

These studies can identify potential biological targets for the compound and provide a structural basis for designing more potent and selective analogs. csfarmacie.cz

Table 3: Illustrative Molecular Docking Results for this compound

This table represents a hypothetical docking study against a protein kinase, a common target for pyridine-based inhibitors.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase ABC | -8.5 | Asp145 | Hydrogen bond with amine group |

| Lys72 | Hydrogen bond with pyridine N | ||

| Val55, Leu128 | Hydrophobic interactions | ||

| Tyr68 | π-π stacking with pyridine ring |

Synthetic Applications and Research Utility of 2 2 Bromopyridin 4 Yl Propan 2 Amine

Building Block in Complex Organic Synthesis

The utility of 2-(2-Bromopyridin-4-yl)propan-2-amine as a building block stems from the reactivity of its constituent functional groups. The 2-bromo-substituted pyridine (B92270) core is particularly amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making it a valuable synthon for creating intricate molecular frameworks.

The presence of the bromine atom at the 2-position of the pyridine ring is a key feature that enables the construction of novel heterocyclic and fused pyridine systems. This is primarily achieved through transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Negishi, and Ullmann-type couplings are frequently employed to functionalize the 2-position of the pyridine ring by forming new carbon-carbon and carbon-nitrogen bonds. For instance, the bromine atom can be readily displaced by various nucleophiles, facilitating the synthesis of a diverse range of 2-substituted pyridines.

Furthermore, the strategic placement of the bromine atom allows for intramolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic aromatic systems. Research has demonstrated that 2-bromopyridine (B144113) derivatives can undergo ruthenium(II)-catalyzed domino reactions to yield highly substituted 2-pyridone structures. mdpi.com While electron-withdrawing groups on the pyridine ring tend to favor these transformations, the general principle of using the bromo-substituent as a linchpin for building complex heterocyclic systems is well-established. mdpi.com The amino group on the propan-2-yl side chain can also participate in these cyclization strategies, potentially leading to novel fused ring systems incorporating both the pyridine nitrogen and the exocyclic amine.

A variety of catalytic systems have been developed to facilitate the coupling of 2-bromopyridines with other molecules. For example, palladium-based catalysts are highly effective for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds in good to excellent yields. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity and efficiency of these transformations.

The dual functionality of this compound, possessing both a reactive bromo-substituent and an amino group, makes it an ideal starting material for the synthesis of multifunctional molecules and advanced organic targets. The bromine atom serves as a versatile handle for introducing a wide array of chemical moieties through cross-coupling reactions. This allows for the systematic introduction of different substituents to probe their effects on the properties of the final molecule.

The amino group, on the other hand, can be readily acylated, alkylated, or engaged in other nitrogen-based chemical transformations. This provides a secondary point of diversification, enabling the creation of a library of compounds with varied structural features. The combination of these two reactive sites on a single scaffold allows for a modular and convergent approach to the synthesis of complex molecules with tailored properties.

The synthesis of such multifunctional molecules is of significant interest in various areas of chemical research, including the development of new catalysts, ligands for metal complexes, and functional materials. The ability to independently modify different parts of the molecule provides a powerful tool for fine-tuning its electronic and steric properties.

Scaffold for Medicinal Chemistry Research

Pyridine-based scaffolds are of paramount importance in medicinal chemistry and drug discovery, with a significant number of FDA-approved drugs containing this heterocyclic motif. nih.govnih.gov The pyridine ring is a bioisostere of benzene (B151609) and its nitrogen atom can participate in hydrogen bonding interactions, which is often crucial for binding to biological targets. nih.gov The compound this compound serves as a valuable scaffold for the design and synthesis of new potential therapeutic agents.

The structural features of this compound make it an excellent starting point for the design and synthesis of pyridine-derived ligands and chemical probes. The pyridine nitrogen and the exocyclic amine can act as coordination sites for metal ions, making this scaffold suitable for the development of novel metal-binding ligands. The bromine atom can be substituted with a variety of other functional groups to modulate the ligand's electronic properties and steric bulk, thereby influencing its coordination chemistry.

Furthermore, the scaffold can be elaborated to create chemical probes for studying biological systems. For example, fluorescent tags or other reporter groups can be attached to the molecule to enable its visualization and tracking within cells or tissues. The ability to systematically modify the scaffold allows for the optimization of the probe's properties, such as its binding affinity and selectivity for a particular target.

Recent research has highlighted the importance of pyridine-containing molecules in the development of inhibitors for various enzymes and receptors. nih.govnih.gov The versatility of the this compound scaffold allows for its adaptation to a wide range of biological targets.

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The compound this compound is an ideal platform for conducting SAR studies due to its amenability to systematic derivatization.

The bromine atom at the 2-position can be replaced with a wide variety of substituents using established cross-coupling methodologies. researchgate.net This allows for the exploration of how changes in the electronic and steric properties at this position affect the molecule's interaction with its biological target. Similarly, the amino group can be modified to introduce different functional groups, providing another avenue for probing the SAR.

For example, a library of analogs can be synthesized where the bromine atom is replaced with different aryl or alkyl groups, and the resulting compounds can be screened for their biological activity. The data from these screens can then be used to build a model of the SAR, which can guide the design of more potent and selective compounds. The presence of specific functional groups, such as -OMe, -OH, -C=O, and -NH2, has been shown to enhance the antiproliferative activity of pyridine derivatives in some studies. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity. nih.gov

A summary of potential derivatization strategies for SAR studies is presented in the table below:

| Position of Derivatization | Type of Modification | Potential Impact on Properties |

| 2-position (Bromo) | Suzuki or Stille coupling with boronic acids/esters or organostannanes | Introduction of various aryl or heteroaryl groups to explore steric and electronic effects. |

| 2-position (Bromo) | Buchwald-Hartwig amination | Introduction of primary or secondary amines to modulate hydrogen bonding capacity. |

| 2-position (Bromo) | Sonogashira coupling with terminal alkynes | Introduction of linear, rigid linkers for probing binding pockets. |

| Propan-2-amine | Acylation with acid chlorides or anhydrides | Formation of amides to alter lipophilicity and hydrogen bonding potential. |

| Propan-2-amine | Reductive amination with aldehydes or ketones | Introduction of substituted alkyl groups to explore steric bulk. |

| Pyridine Ring | Further substitution (if synthetically feasible) | Modulation of the overall electronic properties and dipole moment of the scaffold. |

Precursor in Materials Science Investigations for Functional Polymer or Small Molecule Design

The application of pyridine-containing compounds extends beyond medicinal chemistry into the realm of materials science. Pyridine derivatives are utilized in the creation of functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials. nih.govwikipedia.org The compound this compound, with its reactive handles, can serve as a valuable precursor in these investigations.

The bromo-substituent can be exploited for polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers. The properties of these polymers, such as their conductivity and photoluminescence, can be tuned by the choice of the co-monomer. The amino group can also be used to incorporate the pyridine unit into a polymer backbone or as a pendant group.

In the design of functional small molecules for materials science, the this compound scaffold can be incorporated into larger molecular architectures with specific electronic or photophysical properties. For example, it could be used to construct molecules for applications in organic electronics or as components of supramolecular assemblies. The ability to functionalize the scaffold at multiple positions allows for the rational design of materials with desired properties. For instance, pyridine-derived molecules have been used to passivate defects in perovskite solar cells, thereby improving their efficiency and stability. acs.org

Future Perspectives and Emerging Research Avenues for 2 2 Bromopyridin 4 Yl Propan 2 Amine

Advancements in Sustainable and Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For a molecule like 2-(2-Bromopyridin-4-yl)propan-2-amine, future research is expected to focus on greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches to pyridine (B92270) derivatives often involve multi-step processes with harsh reagents. google.comgoogle.com Future advancements are likely to draw from the principles of green chemistry, such as those applied to the synthesis of other heterocyclic compounds like pyrimidines and pyrazolopyridines. rasayanjournal.co.inresearchgate.net These approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing the environmental footprint of the synthesis. nih.gov The application of MAOS to the synthesis of functionalized pyridines has shown promise and could be adapted for the efficient production of this compound.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly atom-economical. nih.gov Designing an MCR for this specific compound would be a significant step towards a more sustainable synthesis.

Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can drastically reduce the environmental impact of the synthesis. Research into the synthesis of amine-boranes in ethyl acetate (B1210297) instead of tetrahydrofuran (B95107) is an example of this trend. bohrium.com

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Finding |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Efficient synthesis of pyridine derivatives has been demonstrated using microwave irradiation. nih.gov |

| Multicomponent Reactions | High atom economy, simplified procedures | One-pot synthesis of 2-aminopyridine (B139424) derivatives has been achieved through MCRs. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety | Ethyl acetate has been successfully used as a greener alternative to THF in amine-borane synthesis. bohrium.com |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Biocompatible catalysts have been shown to be effective in the synthesis of pyrazolopyridines. researchgate.net |

Integration into Catalysis and Novel Reaction Development

The pyridine and amine functionalities in this compound make it an interesting candidate as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring and the amino group can act as a bidentate ligand, coordinating with metal centers to facilitate a variety of chemical transformations.

Future research could explore its application in:

Cross-Coupling Reactions: The bromo-substituent on the pyridine ring makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of complex organic molecules. The steric hindrance provided by the propan-2-amine group may offer unique selectivity in these transformations. The Goldberg reaction, a copper-catalyzed N-arylation, has been successfully applied to 2-bromopyridine (B144113) to synthesize N-substituted aminopyridines. nih.gov

Asymmetric Catalysis: Chiral versions of this compound could be synthesized and employed as ligands in asymmetric catalysis to produce enantiomerically enriched products. The development of such ligands is of high interest in the pharmaceutical industry.

Novel Reaction Scaffolds: The unique electronic and steric properties of this compound could be exploited in the development of novel catalytic reactions. For example, it could be used to stabilize reactive intermediates or to direct the regioselectivity of a reaction. The base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate highlights the potential for novel reactivity patterns. rsc.org

| Catalytic Application | Potential Role of the Compound | Related Research |

| Cross-Coupling Reactions | As a ligand or substrate | 2-Bromopyridine is a common starting material in Goldberg reactions for the synthesis of 2-N-substituted aminopyridines. nih.gov |

| Asymmetric Catalysis | As a chiral ligand | Chiral aminopyridine derivatives are valuable in asymmetric synthesis. |

| Novel Reaction Development | To influence selectivity and reactivity | Base-catalyzed isomerization of bromopyridines opens new avenues for functionalization. rsc.org |

Exploration in Advanced Chemical Biology Tools

The structure of this compound makes it a promising building block for the development of sophisticated chemical biology tools.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. broadpharm.com The bromopyridine motif can serve as a versatile linker component in PROTACs. The bromine atom allows for facile modification and attachment to other parts of the PROTAC molecule through cross-coupling reactions. The design of the linker is crucial for the efficacy of the PROTAC, and the rigidity and vector of the bromopyridine unit could be exploited to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov The inclusion of a piperazine (B1678402) moiety in PROTAC linkers has been shown to improve solubility and rigidity. researchgate.net

Chemical Probes: Chemical probes are small molecules used to study the function of proteins and other biomolecules. The 2-aminopyridine scaffold is a known pharmacophore in drug discovery and has been incorporated into various biologically active molecules. rsc.org this compound could be used as a starting point for the synthesis of novel chemical probes. The bromine atom provides a handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags.

| Chemical Biology Tool | Potential Application of the Compound | Relevant Research |

| PROTACs | As a linker component | Bromopyridine derivatives are utilized in the synthesis of PROTAC linkers via click chemistry. nih.gov |

| Chemical Probes | As a scaffold for probe development | 2-Aminopyridine derivatives are recognized as valuable pharmacophores for designing biologically active molecules. rsc.org |

Development of Novel Analytical Methodologies for its Detection and Quantification in Complex Mixtures

As the applications of this compound expand, the need for robust and sensitive analytical methods for its detection and quantification will become increasingly important. This is particularly crucial in the context of its potential use in catalysis and chemical biology, where it may be present in complex matrices.

Future research in this area will likely focus on:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of organic molecules. The development of specific HPLC methods, likely using reversed-phase columns, will be essential. The choice of mobile phase, including the use of acidic modifiers, will be critical for achieving good peak shape and resolution for this basic compound. helixchrom.comhelixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of complex mixtures. LC-MS methods can be developed for the trace-level detection and quantification of this compound and its potential metabolites or degradation products. nih.govresearchgate.net Derivatization with reagents like pyridine-3-sulfonyl chloride can enhance ionization efficiency in LC-MS analysis. nih.gov

Isomer-Specific Analysis: Given the potential for the formation of isomeric byproducts during synthesis, analytical methods that can distinguish between different isomers of brominated aminopyridines will be necessary. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, has shown promise for the separation of pyridine isomers. helixchrom.com

| Analytical Technique | Application for the Compound | Key Considerations |

| HPLC | Separation and quantification | Optimization of mobile phase and column chemistry for basic compounds. helixchrom.comhelixchrom.com |

| LC-MS | Trace-level detection and quantification in complex matrices | Method development for high sensitivity and selectivity. nih.govresearchgate.net |

| Isomer-Specific Analysis | Separation from potential isomeric impurities | Use of specialized chromatography columns like mixed-mode columns. helixchrom.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.